molecular formula C8H16Cl2O2S B14642296 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane CAS No. 52559-89-4

1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane

Cat. No.: B14642296
CAS No.: 52559-89-4
M. Wt: 247.18 g/mol
InChI Key: RVAOLZWUBCOJPJ-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane is an organic compound with the molecular formula C8H16Cl2O2S. This compound is characterized by the presence of chloro, ethoxy, and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with 2-chloroethyl sulfide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products include 2-(2-hydroxyethoxy)ethanol, 2-(2-aminoethoxy)ethanol, and 2-(2-mercaptoethoxy)ethanol.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and thiols.

Scientific Research Applications

1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane involves its ability to undergo nucleophilic substitution reactions. The chloro groups are reactive sites that can be targeted by nucleophiles, leading to the formation of new bonds and the modification of the molecule. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane is unique due to the presence of both chloro and sulfanyl groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

52559-89-4

Molecular Formula

C8H16Cl2O2S

Molecular Weight

247.18 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethylsulfanyl]ethane

InChI

InChI=1S/C8H16Cl2O2S/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2

InChI Key

RVAOLZWUBCOJPJ-UHFFFAOYSA-N

Canonical SMILES

C(CSCCOCCCl)OCCCl

Origin of Product

United States

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